molecular formula C21H42O3 B107806 Methyl 2-hydroxyicosanoate CAS No. 16742-49-7

Methyl 2-hydroxyicosanoate

Cat. No. B107806
CAS RN: 16742-49-7
M. Wt: 342.6 g/mol
InChI Key: ILUGNSBVAUHPIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-hydroxyicosanoate is a chemical compound that is related to fatty acid esters. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their properties, which can be used to infer some aspects of this compound.

Synthesis Analysis

The synthesis of related compounds often involves the esterification of fatty acids or the modification of existing ester compounds. For example, the synthesis of methyl 1-hydroxy-6-oxo-2-cyclohexenecarboxylate, a component of salicortin and tremulacin, was achieved through Birch reduction followed by oxidation and hydrolysis steps . Similarly, methyl 2-hydroxy-4-(5,6-dinitro-1H-benzo[2,3-d]imidazole-2-yl)benzoate was synthesized using a one-pot method starting from methyl 2-hydroxy-4-carboxybenzoate . These methods could potentially be adapted for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of this compound would consist of a long hydrocarbon chain typical of fatty acid esters, with a hydroxyl group at the second carbon and a methyl ester group at the terminal end. The structure of methyl eicosanoate, a related compound, was studied using techniques like Brewster angle microscopy and x-ray diffraction, revealing various phases depending on temperature and pressure . These techniques could be applied to this compound to determine its molecular structure and phase behavior.

Chemical Reactions Analysis

This compound could potentially undergo various chemical reactions typical of esters and alcohols. For instance, it could participate in transesterification reactions or be used as a starting material for the synthesis of other complex molecules. The papers discuss the reactivity of similar compounds, such as the multiple arylation of 2-hydroxy-2-methylpropiophenone via C-C and C-H bond cleavages , which provides insights into the types of reactions that this compound might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the hydroxyl group could affect its boiling point, solubility, and potential to form hydrogen bonds. The papers do not directly provide data on this compound, but studies on similar compounds, such as the Langmuir monolayer behavior of methyl eicosanoate , could be indicative of the surface-active properties of this compound.

Scientific Research Applications

1. Synthesis of α-Methylidene and α-Alkylidene β-Lactams

A study by Buchholz and Hoffmann (1991) explored the synthesis of β-lactams, using methyl 2-hydroxyicosanoate derivatives. These compounds can potentially be used in pharmaceuticals and chemical manufacturing (Buchholz & Hoffmann, 1991).

2. Langmuir Monolayer Studies

Research by Foster, Shih, and Pershan (1996) utilized methyl eicosanoate in studying Langmuir monolayers, which are one-layer thick films on water surfaces. These studies contribute to understanding molecular interactions at interfaces, relevant in materials science and nanotechnology (Foster, Shih, & Pershan, 1996).

3. CO2 Solubility in Ionic Liquids

Mattedi et al. (2011) investigated the solubility of CO2 in N-methyl-2-hydroxyethylammonium, a related compound. This research has implications for CO2 capture and storage, a critical aspect of climate change mitigation strategies (Mattedi et al., 2011).

properties

IUPAC Name

methyl 2-hydroxyicosanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H42O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(22)21(23)24-2/h20,22H,3-19H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILUGNSBVAUHPIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCC(C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H42O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90392800
Record name Methyl 2-hydroxyicosanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90392800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

16742-49-7
Record name Methyl 2-hydroxyeicosanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16742-49-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-hydroxyicosanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90392800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-hydroxyicosanoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-hydroxyicosanoate
Reactant of Route 3
Reactant of Route 3
Methyl 2-hydroxyicosanoate
Reactant of Route 4
Reactant of Route 4
Methyl 2-hydroxyicosanoate
Reactant of Route 5
Methyl 2-hydroxyicosanoate
Reactant of Route 6
Reactant of Route 6
Methyl 2-hydroxyicosanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.